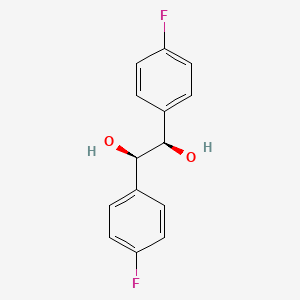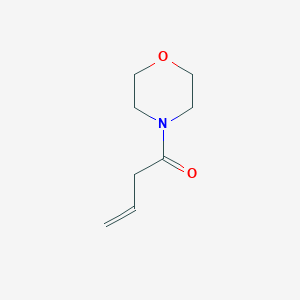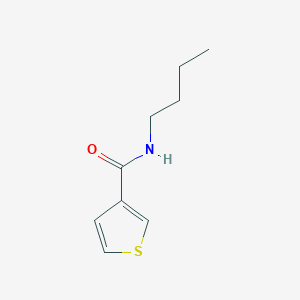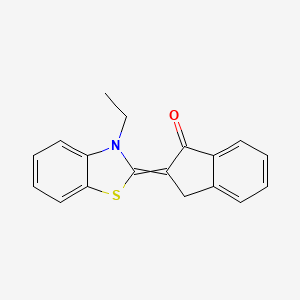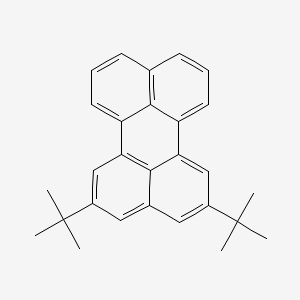![molecular formula C16H18Cl2N4 B14252235 1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine CAS No. 230617-68-2](/img/structure/B14252235.png)
1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 6-chloro-3-pyridinylmethyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another approach includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, with adjustments for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学的研究の応用
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
1,4-Bis(2-chloroethyl)piperazine: Another derivative with different substituents.
1,4-Bis(4-chlorophenyl)piperazine: A compound with aromatic substituents.
Uniqueness
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, is unique due to the presence of the 6-chloro-3-pyridinylmethyl groups, which impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
230617-68-2 |
|---|---|
分子式 |
C16H18Cl2N4 |
分子量 |
337.2 g/mol |
IUPAC名 |
1,4-bis[(6-chloropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C16H18Cl2N4/c17-15-3-1-13(9-19-15)11-21-5-7-22(8-6-21)12-14-2-4-16(18)20-10-14/h1-4,9-10H,5-8,11-12H2 |
InChIキー |
CNGZCJSVMLVNQC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
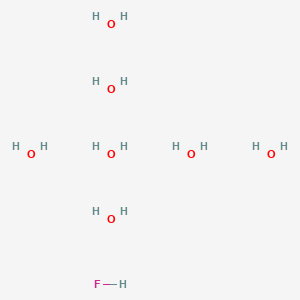
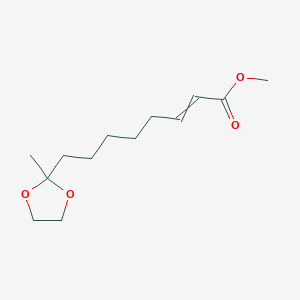
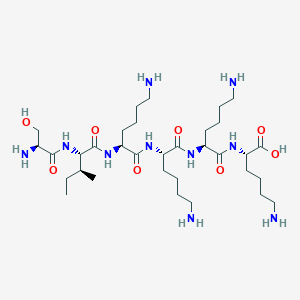
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
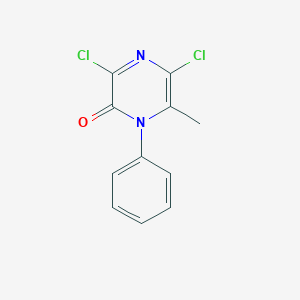

![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)

